molecular formula C19H19FN4O3 B2481268 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034224-60-5

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2481268
CAS No.: 2034224-60-5
M. Wt: 370.384
InChI Key: MALJLPWEZNOVDI-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture, featuring a trans-1,4-disubstituted cyclohexyl core linked to a cyanopyrazine and a fluorophenoxyacetamide, is characteristic of ligands designed to target central nervous system (CNS) receptors and ion channels. Research on structurally similar N-(4-hydroxycyclohexyl)acetamide derivatives has demonstrated potent anticonvulsant activity in experimental models, with a mechanism of action linked to the inhibition of voltage-gated sodium currents and the enhancement of GABAergic effects . The presence of the pyrazine heterocycle is a common pharmacophore in bioactive molecules, frequently explored in the development of antagonists for various therapeutic targets . The specific incorporation of a 2-fluorophenoxy group is intended to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. This compound serves as a valuable chemical probe for investigating signal transduction pathways and for the structure-activity relationship (SAR) optimization of new therapeutic candidates for conditions such as epilepsy, neuropathic pain, and other neurological disorders.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-17(15)26-12-18(25)24-13-5-7-14(8-6-13)27-19-16(11-21)22-9-10-23-19/h1-4,9-10,13-14H,5-8,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALJLPWEZNOVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique structural characteristics and potential biological applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Cyclohexyl group : Provides hydrophobic characteristics.
  • Pyrazine ring : Imparts electronic properties that may facilitate interactions with biological targets.
  • Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.

The molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of 352.4 g/mol .

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may act as a ligand for specific receptors or enzymes, modulating their activity.
  • Cell Signaling Pathways : It could influence various signaling pathways by interacting with proteins involved in cellular processes.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes associated with disease mechanisms, particularly in cancer or inflammatory pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : Compounds with similar structures have shown reduced viability in various cancer cell lines, suggesting potential cytotoxic effects .
  • Mechanisms of Action : These compounds may induce apoptosis through mitochondrial pathways or inhibit cell proliferation by targeting specific oncogenic pathways.

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties. Similar derivatives have demonstrated effectiveness against gram-positive and gram-negative bacteria, indicating a broad spectrum of activity .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated cytotoxic effects in MTT assays against breast cancer cells, with IC50 values in the low micromolar range.
Study 2Showed promising results in inhibiting the growth of specific bacterial strains, supporting its potential as an antimicrobial agent.
Study 3Investigated the pharmacokinetics and metabolism of related compounds, revealing rapid metabolism and excretion patterns that could influence efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Phenoxy/Aryl Groups

The 2-fluorophenoxy substituent in the target compound contrasts with analogs bearing chlorinated or cyanated aryl groups. For example:

  • ISRIB-A13: Contains dual 4-cyanophenoxy groups, enhancing electron-withdrawing properties but reducing lipophilicity compared to fluorine .
  • BK74347: Replaces 2-fluorophenoxy with thiophen-2-yl, introducing sulfur-based π-interactions and altering solubility .
Table 1: Substituent Comparison
Compound Substituent(s) Molecular Weight Key Properties
Target Compound 2-Fluorophenoxy ~368.35 g/mol* Balanced lipophilicity, H-bonding
ISRIB-A13 4-Cyanophenoxy ~453.46 g/mol High polarity, electron-deficient
ISRIB-A14 3,4-Dichlorophenoxy ~498.34 g/mol High hydrophobicity, bulkier
BK74347 Thiophen-2-yl 342.42 g/mol Sulfur-mediated interactions

*Estimated based on molecular formula.

Core Structure and Stereochemistry

The trans-cyclohexyl configuration (1r,4r) in the target compound is critical for conformational stability. Analogs with similar cores but varying substituents include:

  • N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide: Replaces acetamide with a sulfonamide group, increasing acidity and hydrogen-bonding capacity .
  • N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide : Lacks the pyrazine ring but retains cyclohexyl and fluorophenyl motifs, highlighting the importance of heterocyclic interactions .

Pharmacological and Structural Insights

While direct activity data for the target compound are absent, insights from analogs suggest:

  • eIF2B Modulation : ISRIB analogs dimerize eIF2B, with potency influenced by substituent electronic properties . Fluorine’s moderate electronegativity may balance activation and binding kinetics.
  • Metabolic Stability : Sulfonamide analogs (e.g., ) may exhibit longer half-lives due to resistance to esterase-mediated hydrolysis compared to acetamides .
  • Target Selectivity : Thiophene (BK74347) and pyrrole () substitutions could shift selectivity toward kinases or GPCRs due to heterocyclic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds (e.g., in ) use:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to attach the pyrazine moiety to the cyclohexyl backbone.
  • Step 2 : Reduction of intermediates (e.g., using Fe powder in acidic conditions) to generate amine precursors.
  • Step 3 : Condensation with activated acetamide derivatives (e.g., using HBTU as a coupling agent).
    • Optimization : Control temperature (0–80°C), solvent polarity (DMF or DCM), and catalyst loading to improve yield. Purity is verified via TLC and HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing axial/equatorial cyclohexyl conformers) .
  • Mass Spectrometry : HR-MS for molecular weight validation (e.g., resolving isotopic patterns from fluorine/chlorine atoms) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the critical storage conditions to ensure compound stability?

  • Stability Data :

  • Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the acetamide group.
  • Avoid prolonged exposure to light due to the cyanopyrazine moiety’s photosensitivity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening Workflow :

  • In vitro binding assays : Target-specific assays (e.g., kinase inhibition or GPCR binding) using fluorescence polarization or SPR.
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • SAR Strategies :

  • Substituent variation : Replace the 2-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density at the acetamide carbonyl .
  • Stereochemical probes : Synthesize (1s,4s)-cyclohexyl diastereomers to assess conformational effects on binding .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with computational binding scores .

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy?

  • Model Selection :

  • Pharmacokinetics : Rodent studies with IV/PO administration to calculate bioavailability (e.g., plasma half-life via LC-MS/MS).
  • Efficacy : Xenograft models (e.g., colorectal cancer PDX) to evaluate tumor growth inhibition at 10–50 mg/kg doses. Include metabolite profiling to identify active derivatives .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Troubleshooting Framework :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., compare SPR binding with cellular thermal shift assays).
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to minimize false positives from aggregation or solubility issues .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay robustness .

Q. What mechanistic studies can elucidate the compound’s mode of action?

  • Experimental Approaches :

  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify target proteins .
  • Transcriptomics : RNA-seq to map downstream gene expression changes in treated vs. untreated cells .
  • Metabolite Tracking : Isotope labeling (e.g., ¹⁴C-acetamide) to monitor metabolic stability and degradation pathways .

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